2-Amino-2-(4-isobutylphenyl)propan-1-ol
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Overview
Description
This compound is characterized by its molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isobutylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ibuprofen using sodium tetrahydroborate in the presence of zwitterionic rhodium ν-tetraphenylborate and isopropyl alcohol in dichloromethane at 100°C for 22 hours . Another method involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isobutylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodane or pyridinium chlorochromate in dichloromethane.
Reduction: Reduction of ibuprofen using sodium tetrahydroborate.
Substitution: Reactions with bromopentene in N,N-dimethyl-formamide under inert atmosphere.
Common Reagents and Conditions
Oxidation: Dess-Martin periodane, pyridinium chlorochromate.
Reduction: Sodium tetrahydroborate, zwitterionic rhodium ν-tetraphenylborate.
Substitution: Bromopentene, sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(4-isobutylphenyl)propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. As a derivative of ibuprofen, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propan-1-ol: Another derivative of ibuprofen with similar chemical properties.
Uniqueness
2-Amino-2-(4-isobutylphenyl)propan-1-ol is unique due to its amino group, which may confer additional biological activity and reactivity compared to other derivatives of ibuprofen. This compound’s unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3 |
InChI Key |
UWEWKWUIFNNQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(CO)N |
Origin of Product |
United States |
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